molecular formula C7H19Cl2FN2O B1484906 2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride CAS No. 2098023-09-5

2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride

Cat. No.: B1484906
CAS No.: 2098023-09-5
M. Wt: 237.14 g/mol
InChI Key: RMJIYJLEWQULGT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, an ethoxy group, and a fluorine atom attached to a butan-1-amine backbone, making it a versatile molecule for chemical modifications and reactions.

Properties

IUPAC Name

2-(2-ethoxyethyl)-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17FN2O.2ClH/c1-2-11-4-3-7(8,5-9)6-10;;/h2-6,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJIYJLEWQULGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 2-fluorobutane, is reacted with aminomethyl and ethoxy groups under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines or ethers.

Scientific Research Applications

2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ethoxy and fluorine groups may influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and elicit specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzimidazole dihydrochloride: Shares the aminomethyl group but differs in the core structure.

    2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine: The non-dihydrochloride form of the compound.

    2-(Aminomethyl)-4-ethoxybutan-1-amine: Lacks the fluorine atom.

Uniqueness

2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride is unique due to the presence of both ethoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for diverse applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride

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